2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2-dihydropyridin-2-one core substituted with methyl groups at positions 4 and 6, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and an acetamide moiety linked to a 3-(methylsulfanyl)phenyl group. The tosyl group enhances metabolic stability and influences molecular interactions, while the methylsulfanyl substituent on the phenyl ring may modulate solubility and binding affinity to biological targets.
Properties
IUPAC Name |
2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-15-8-10-20(11-9-15)31(28,29)22-16(2)12-17(3)25(23(22)27)14-21(26)24-18-6-5-7-19(13-18)30-4/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJBGHBQICKXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-oxo-1,2-dihydropyridine and 4-methylbenzenesulfonyl chloride. The reaction proceeds through nucleophilic substitution, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group under specific conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other heterocyclic acetamides and sulfonamide derivatives. Below is a comparative analysis based on core scaffolds, substituents, and biological relevance:
Table 1: Structural and Functional Comparison
Key Findings:
Core Scaffold Differences: The target compound’s dihydropyridinone core contrasts with the tetrahydropyrimidine in B12/B13 and the peptide-like hexanamide in compounds m, n, o. Dihydropyridinones are associated with improved metabolic stability compared to fully aromatic pyridines .
Substituent Impact: The 3-(methylsulfanyl)phenyl group in the target compound introduces lipophilicity, which may enhance blood-brain barrier penetration compared to the hydroxyphenyl groups in B12/B13 .
Biological Implications: Compounds with methylsulfanyl substituents (e.g., target compound) often exhibit enhanced antimicrobial or antitumor activity due to thioether-mediated redox modulation . Peptide-like scaffolds (m, n, o) are more likely to target proteases or receptors, whereas dihydropyridinones are common in kinase or phosphatase inhibition .
Synthetic Complexity :
- The target compound’s synthesis requires regioselective sulfonation and coupling steps, contrasting with the condensation strategies for B12/B13 or the stereocontrolled peptide synthesis for m, n, o .
Biological Activity
The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide , also referred to as F195-0218, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process. The key steps include:
- Formation of the Dihydropyridine Core : The starting materials are reacted to construct the 1,2-dihydropyridine framework.
- Sulfonylation : The introduction of the 4-methylbenzenesulfonyl group is achieved through electrophilic aromatic substitution.
- Acetamide Formation : The final product is obtained by acylation with N-(3-(methylsulfanyl)phenyl)acetamide.
The structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor:
- Alpha-glucosidase Inhibition : The compound exhibits significant inhibitory activity against alpha-glucosidase, suggesting its utility in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Acetylcholinesterase Inhibition : It has also shown inhibitory effects on acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies indicate that it possesses notable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant bacterial strains .
- Antifungal Activity : Preliminary results show antifungal activity against pathogenic fungi, which may be useful in treating fungal infections .
Case Studies and Research Findings
Several research findings support the biological activity of this compound:
-
Study on Antidiabetic Properties :
- A study demonstrated that the compound significantly reduced blood glucose levels in diabetic animal models, correlating with its alpha-glucosidase inhibition.
- Neuroprotective Effects :
- Antimicrobial Efficacy :
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
